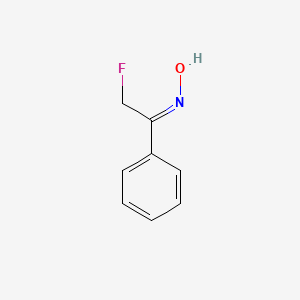
(1E)-2-fluoro-1-phenylethanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-1-phenylethylidene)hydroxylamine is an organic compound characterized by the presence of a fluoro-substituted phenylethylidene group attached to a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(2-fluoro-1-phenylethylidene)hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-fluoro-1-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
科学研究应用
N-(2-fluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-(2-fluoro-1-phenylethylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxylamine moiety can participate in redox reactions, further influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
- N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- N-(2-phenylethylidene)hydroxylamine
Uniqueness
N-(2-fluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. Compared to its trifluoro and non-fluorinated analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H8FNO |
|---|---|
分子量 |
153.15 g/mol |
IUPAC 名称 |
(NZ)-N-(2-fluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
InChI 键 |
OFWZPQGMRGQECG-CSKARUKUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/O)/CF |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


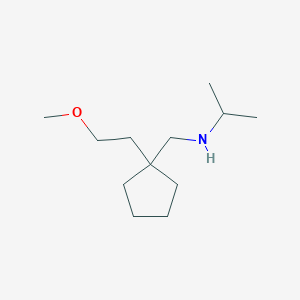
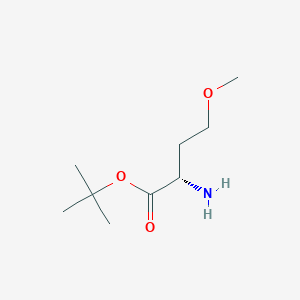
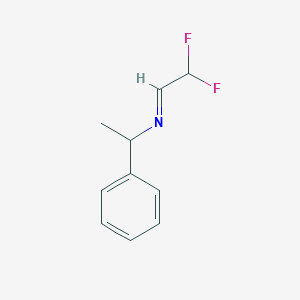
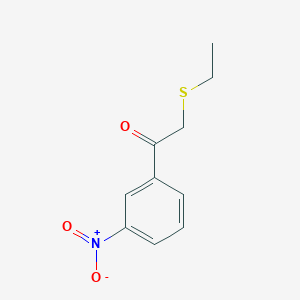
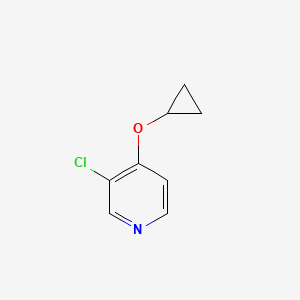
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B15328384.png)
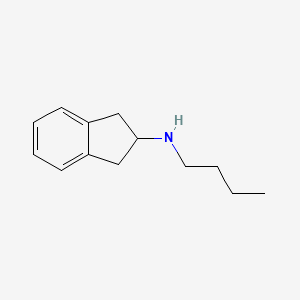
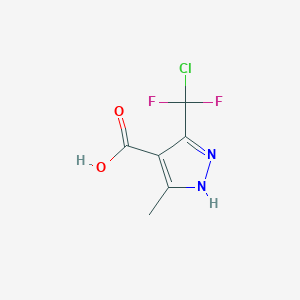

![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

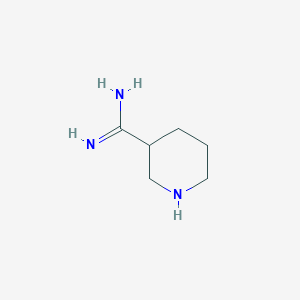

![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
